molecular formula C23H38N7O17P3S B108066 Acetyl coenzyme A CAS No. 66874-07-5

Acetyl coenzyme A

Cat. No. B108066
CAS RN: 66874-07-5
M. Wt: 809.6 g/mol
InChI Key: ZSLZBFCDCINBPY-ZSJPKINUSA-N
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Description

Acetyl coenzyme A (Acetyl-CoA) is a crucial molecule in the metabolism of living organisms. It is an intermediate compound that plays a vital role in various biochemical processes, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism. Acetyl-CoA is produced from the breakdown of carbohydrates, fats, and proteins and is used as a building block for energy production and biosynthesis.

Scientific Research Applications

Central Metabolite and Second Messenger

Acetyl coenzyme A (acetyl-CoA) serves as a central metabolic intermediate, reflecting the cell's energetic state. Its abundance in different subcellular compartments impacts the activity or specificity of multiple enzymes, influencing cellular processes like energy metabolism, mitosis, and autophagy. Acetyl-CoA's role in protein acetylation, including histones, underscores its influence on cellular functions and epigenetic regulation of gene expression (Pietrocola et al., 2015).

Regulator of Autophagy

Acetyl-CoA acts as a major integrator of nutritional status, influencing autophagy, a self-digestion process. Nutrient starvation leads to AcCoA depletion, which triggers autophagy. Manipulating cytosolic AcCoA levels can either suppress or induce autophagy in human cells and mice, highlighting its role as a central metabolic regulator of this process (Mariño et al., 2014).

Measurement in Biological Samples

A simple, sensitive HPLC-UV method for determining CoA and acetyl-CoA in various biological samples, like cells, tissues, and plasma, has been developed. This method is crucial for studying cellular energy metabolism under normal and pathological conditions (Shurubor et al., 2017).

Metabolic Enzyme and Drug Discovery Target

Acetyl-CoA carboxylases (ACCs) are pivotal in fatty acid metabolism. Research on ACCs, especially their structural aspects and inhibitor mechanisms, provides insights for developing therapies against metabolic syndrome and other diseases (Tong, 2005).

Enhancing Industrial Compound Production

The CoA/acetyl-CoA manipulation system enhances the production of industrially useful compounds, like isoamyl acetate, by manipulating intracellular levels of CoA and acetyl-CoA. This approach demonstrates the applicability of acetyl-CoA in industrial biotechnology (Vadali et al., 2004).

Activation of Acetyl-CoA Synthetase

Acetyl-CoA synthetase (Acs) is essential in metabolism, synthesizing acetyl CoA from acetate. Its activity regulation through acetylation of lysine-609, which is then activated by the CobB Sir2 protein, indicates a broader regulatory mechanism in enzymes (Starai et al., 2002).

Lipogenesis under Hypoxia

Acetyl CoA, synthesized from glutamine-derived α-ketoglutarate under hypoxia, is essential for lipogenesis in mammalian cells. This pathway is particularly active in cells under hypoxic conditions or those with metabolic dysregulation (Metallo et al., 2011).

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLZBFCDCINBPY-ZSJPKINUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992686
Record name Acetyl CoA
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Acetyl coenzyme A

CAS RN

72-89-9
Record name Acetyl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-89-9
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Record name Acetyl coenzyme A
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Record name Acetyl CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-acetylcoenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.719
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Record name ACETYL COENZYME A
Source FDA Global Substance Registration System (GSRS)
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Record name Acetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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